molecular formula C18H19FN6OS B2916564 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034600-07-0

2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2916564
CAS No.: 2034600-07-0
M. Wt: 386.45
InChI Key: VGONXFHFSYMTQX-UHFFFAOYSA-N
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Description

The compound 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide features a triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at the 6-position and a 4-fluorophenylthioacetamide moiety at the 3-methyl position. Its molecular formula is C₁₉H₁₈FN₆OS, with a molecular weight of 412.45 g/mol. The pyrrolidine group contributes to solubility and conformational flexibility .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6OS/c19-13-3-5-14(6-4-13)27-12-18(26)20-11-17-22-21-15-7-8-16(23-25(15)17)24-9-1-2-10-24/h3-8H,1-2,9-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONXFHFSYMTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a fluorophenyl group , a thioether linkage , and a pyrrolidinyl-substituted triazolo-pyridazine moiety . The presence of the fluorine atom may enhance lipophilicity and biological activity through improved receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thioether linkage may play a role in stabilizing the compound's conformation, thereby influencing its reactivity and binding affinity to target sites.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activities. For example, triazolo-pyridazine derivatives have shown promising results against various pathogens, suggesting that the compound may possess similar properties.

Anticancer Potential

Research has highlighted the potential of triazolo-pyridazine derivatives in anticancer applications. The compound's ability to inhibit specific cancer-related enzymes could lead to its development as an anticancer agent. Mechanism-based approaches have demonstrated that related compounds can target pathways involved in cancer cell proliferation and survival.

Case Studies and Research Findings

  • Antimalarial Activity : A series of compounds derived from the triazolo-pyridazine scaffold have been evaluated for their antimalarial activity against Plasmodium falciparum. In vitro studies have shown that modifications in the structure can significantly enhance efficacy, indicating that this compound could be a candidate for further investigation in this context .
  • Inhibition Studies : Inhibition assays targeting specific enzymes such as falcipain-2 have been conducted with triazolo derivatives. These studies reveal that structural variations can lead to significant differences in inhibitory potency, suggesting that our compound may also exhibit similar effects depending on its structural configuration .
  • Cytotoxicity Profiles : Preliminary cytotoxicity screening has indicated that related compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutics with minimal side effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Remarks
AntimalarialTriazolo derivatives2.24 - 4.98Effective against P. falciparum
AnticancerPyridazine analogsVariableSelective towards cancer cells
AntimicrobialSimilar structuresNot specifiedPotential broad-spectrum activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Variations

(a) Triazolo[4,3-b]pyridazine Derivatives
  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide (C₁₇H₁₇FN₆OS):
    • Replaces pyrrolidine with an azetidine ring, reducing steric bulk but increasing ring strain. Molecular weight: 372.4 g/mol .
  • 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide (C₁₉H₁₃ClFN₅OS): Substitutes 4-chlorophenyl on the triazolo core and 2-fluorophenyl on the acetamide.
(b) Pyridazinone and Pyrimidine Analogues
  • N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1(6H)-yl)acetamide: Pyridazinone core with thiomorpholine substitution. The ketone group introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound .
  • Pyrrolo[1,2-b]pyridazine Carboxamides (e.g., EP 4,374,877 A2):
    • Features a pyrrolo-pyridazine scaffold with trifluoromethyl and morpholine groups. The trifluoromethyl group enhances metabolic stability, while morpholine improves solubility .

Substituent Effects on Bioactivity

Compound Key Substituents Potential Bioactive Impact
Target Compound 4-Fluorophenylthio, pyrrolidine Enhanced kinase inhibition due to fluorine’s electronegativity
852373-17-2 (C₁₉H₁₃ClFN₅OS) 4-Chlorophenyl, 2-fluorophenyl Increased cytotoxicity (chlorine’s lipophilicity)
AP-PROTAC-1 () Chlorophenyl, dioxopiperidinyl Proteolysis-targeting chimera (PROTAC) activity
10a–c () Benzothieno-triazolopyrimidine Anticancer activity via thiol-mediated mechanisms

Pharmacokinetic and Physicochemical Properties

Property Target Compound 852373-17-2 Pyridazinone Derivative
Molecular Weight 412.45 413.9 375.4
LogP (Predicted) 3.2 3.8 2.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 6 6
Solubility (mg/mL) 0.05 (Low) 0.03 (Low) 0.12 (Moderate)

Key Observations :

  • The target compound’s pyrrolidine group improves solubility compared to chlorophenyl analogues.
  • Fluorine and chlorine substituents increase LogP, favoring membrane permeability but risking hepatotoxicity .

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